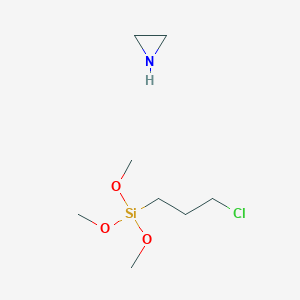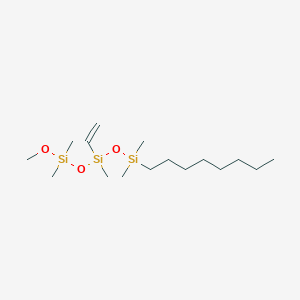
(3-5% Vinylmethylsiloxane) - (35-40% octylmethylsiloxane) - dimethylsiloxane terpolymer
Overview
Description
The terpolymer, (3-5% Vinylmethylsiloxane) - (35-40% octylmethylsiloxane) - dimethylsiloxane, is a substance that exists in a liquid state . It belongs to the chemical family of organosiloxanes . This terpolymer is primarily used for research and industrial purposes as a chemical intermediate .
Physical And Chemical Properties Analysis
This terpolymer is a liquid substance . The density of this terpolymer is approximately 0.93 .Scientific Research Applications
Synthesis and Polymerization
- Controlled Synthesis Methods : Vinylmethylsiloxane–dimethylsiloxane copolymers can be synthesized through controlled methods like anionic ring-opening polymerization, offering control over molecular weight, chain structure, and vinyl group distribution (Chojnowski et al., 2002).
Material Properties and Applications
- Dielectric Elastomer Transducers : These terpolymers are used to create silicone elastomers with trifluoropropyl groups, enhancing the dielectric and electromechanical properties of the materials, suitable for applications like transducers (Dascalu et al., 2015).
- Biocompatible Surface Modification : The polymers are utilized in surface modification to improve biointerfacial phenomena on poly(dimethylsiloxane) surfaces, enhancing biocompatibility (Iwasaki et al., 2007).
- Microfluidic Channels : Poly(vinylmethylsiloxane) networks resist swelling by organic solvents, making them ideal for fabricating microfluidic channels (Mays et al., 2013).
- Oxygen-Enriching Properties : The terpolymers are used in silicone rubber crosslinked membranes, showing superior oxygen-enriching properties, useful in gas separation processes (Rao et al., 2007).
Advanced Functionalization and Polymer Chemistry
- Amphiphilic Block Copolymers : These terpolymers facilitate the synthesis of amphiphilic block copolymers with carboxyl functions, contributing to developments in polymer chemistry (Šcibiorek et al., 2000).
- Functionalized Block Copolymers : The terpolymers are used for preparing functionalized block copolymers based on a polysiloxane backbone, advancing anionic ring-opening polymerization techniques (Bauer et al., 2002).
Specialty Applications
- Lithium-Ion Battery Performance : In lithium-ion batteries, these terpolymers, used as additives, enhance performance at low temperatures, indicating their significance in energy storage technologies (Kim et al., 2014).
properties
IUPAC Name |
[dimethyl(octyl)silyl]oxy-ethenyl-[methoxy(dimethyl)silyl]oxy-methylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38O3Si3/c1-9-11-12-13-14-15-16-20(4,5)18-22(8,10-2)19-21(6,7)17-3/h10H,2,9,11-16H2,1,3-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXNNNSPWPQNSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38O3Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
597543-32-3 | |
| Record name | (Vinylmethylsiloxane) - (octylmethylsiloxane) - dimethylsiloxane terpolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)
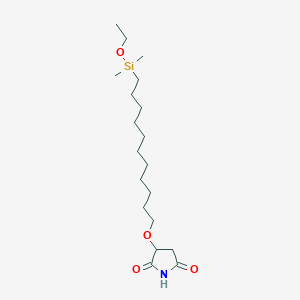



![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)
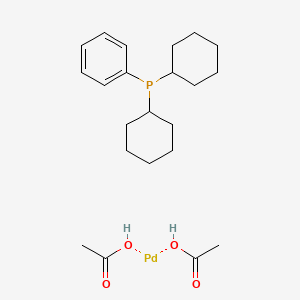
![1-Butyl-3-methylimidazolium phosphate; 99% [BMlM] [PO4]](/img/structure/B6313917.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
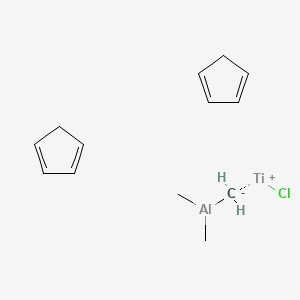
![[Perfluoro-(1',1', 2'-trimethylpropyl)]-1-chloroethyl ether; 97%](/img/structure/B6313935.png)
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)

